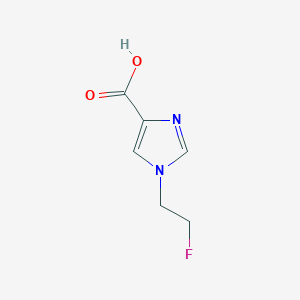

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It is a crucial component of many important biological molecules, including histidine and the nucleic acids guanine and adenine . Fluoroethyl is a functional group consisting of an ethyl group, -C2H5, where one hydrogen atom is replaced by a fluorine atom. Carboxylic acid is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The compound you mentioned seems to be a fusion of these groups, but specific information about it is not available in the literature I have access to.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, coupling reactions, or other specialized synthetic methods. For instance, the synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of such compounds would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the specific functional groups present in the molecule. Imidazole rings, for instance, can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be influenced by factors like the presence of functional groups and the overall shape of the molecule .科学研究应用

Positron Emission Tomography (PET) Imaging

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid: derivatives are used in PET imaging to diagnose brain tumors . These compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), show high uptake in cerebral gliomas due to increased transport, making them promising tracers for PET .

Oncology Research

In oncology, this compound’s derivatives are synthesized and evaluated for brain tumor imaging. They target increased rates of amino acid transport in tumor cells, providing better delineation of tumor volumes for treatment planning .

Antibacterial Drug Design

The five-membered heterocycle structure of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is crucial in the molecular structure of antibacterial drugs. It plays a significant role in determining the biological activity and pharmacokinetic properties of these drugs .

Pharmacological Activity

Derivatives of this compound have been synthesized for their pharmacological activity, particularly as σ(1) receptor ligands. These derivatives show high affinity and selectivity, making them potential candidates for radiotracers in central nervous system imaging .

Agricultural Applications

In agriculture, the compound’s derivatives are used in the synthesis of antimicrobial agents. These agents are designed to combat drug-resistant infections effectively, showcasing the compound’s versatility in creating bioactive compounds .

Environmental Science

The compound and its derivatives are considered in the context of environmental science, particularly concerning the recycling of lithium-ion batteries. The process may lead to the formation and release of persistent fluorinated substances, which are environmental concerns .

Biochemistry Research

In biochemistry, the compound’s derivatives are used to study transport mechanisms in cells. For example, system L amino acid transporter LAT1 accumulates derivatives like O-(2-fluoroethyl)-L-tyrosine (FET), which is important for understanding amino acid transport in biological systems .

Organic Synthesis

Alkyl orthoesters, which include derivatives of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid, are valuable substrates in organic transformations. They are used in various two-component and multi-component reactions, highlighting their importance in synthetic organic chemistry .

作用机制

未来方向

属性

IUPAC Name |

1-(2-fluoroethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSJBSLBKHDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)

![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)

![3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2973587.png)

![2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2973588.png)